2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane
Description
Contextualization of the Compound's Chemical Class and Structural Features
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane belongs to the class of compounds known as acetals, specifically a cyclic acetal (B89532) derived from an aromatic aldehyde. Its structure is characterized by a 1,3-dioxolane (B20135) ring attached to a disubstituted phenyl ring. The phenyl ring is functionalized with a bromine atom at the 2-position and an ethyl group at the 4-position. This specific arrangement of functional groups dictates its chemical behavior and potential applications.
Key Structural Features:
1,3-Dioxolane Ring: A five-membered heterocyclic ring containing two oxygen atoms. This functional group is a cyclic acetal formed from an aldehyde and ethylene (B1197577) glycol.
Aryl Bromide: A bromine atom directly attached to the phenyl ring. This moiety is a key functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Ethyl Group: An alkyl substituent on the phenyl ring that can influence the compound's electronic properties and solubility.
Substitution Pattern: The ortho-bromo and para-ethyl substitution on the phenyl ring creates a specific steric and electronic environment that can influence the reactivity of the molecule.
Overview of Dioxolane Chemistry in Protecting Group Strategies and Organic Synthesis
The 1,3-dioxolane group is widely utilized in organic synthesis as a protecting group for aldehydes and ketones. wikipedia.orgorganic-chemistry.org Carbonyl compounds can be readily converted to dioxolanes by reaction with ethylene glycol under acidic conditions. organic-chemistry.org This transformation is valuable because dioxolanes are stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. organic-chemistry.org
The protection strategy allows for chemical modifications on other parts of a molecule without affecting the carbonyl group. Subsequently, the carbonyl group can be regenerated by acidic hydrolysis, making the dioxolane an effective and reversible protective moiety. wikipedia.org This strategy is fundamental in the multi-step synthesis of complex organic molecules. researchgate.net
Significance of Aryl Bromides in Modern Synthetic Chemistry
Aryl bromides are of paramount importance in modern synthetic chemistry, primarily due to their role as substrates in palladium-catalyzed cross-coupling reactions. acs.orgmdpi.com These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, have revolutionized the way chemists construct complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. mdpi.comrsc.org
The carbon-bromine bond in aryl bromides is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. mdpi.com This reactivity, combined with the stability and accessibility of aryl bromides, makes them ideal precursors for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. rsc.org
Rationale for Academic Investigation of Substituted Aryl-Dioxolane Systems
The academic investigation of substituted aryl-dioxolane systems is driven by their potential as versatile building blocks in organic synthesis. nih.gov The combination of a protected carbonyl group (the dioxolane) and a reactive handle for cross-coupling (the aryl halide) in a single molecule allows for a modular and efficient approach to the synthesis of complex substituted aromatic compounds.
Researchers are interested in exploring how the electronic and steric effects of different substituents on the aromatic ring influence the reactivity of both the aryl halide and the stability of the dioxolane. nih.gov Furthermore, these systems are valuable for studying reaction mechanisms and developing new synthetic methodologies. The synthesis of novel substituted aryl-dioxolanes can also lead to the discovery of new compounds with interesting biological or material properties. nih.govresearchgate.net
Scope and Objectives of Research on this compound
The primary objective of research on this compound is to explore its utility as a synthetic intermediate. Specific research goals would likely include:
Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis of the title compound from readily available starting materials.
Exploration of Cross-Coupling Reactions: Investigating the reactivity of the aryl bromide moiety in various palladium-catalyzed cross-coupling reactions to synthesize a library of substituted 4-ethylphenyl-1,3-dioxolane derivatives.
Sequential Functionalization: Developing synthetic strategies that involve, first, a cross-coupling reaction at the aryl bromide position, followed by deprotection and subsequent reaction of the aldehyde functionality. This would allow for the construction of complex, trifunctionalized aromatic compounds.
Synthesis of Novel Compounds: Utilizing this compound as a key building block for the synthesis of novel molecules with potential applications in medicinal chemistry, materials science, or as ligands for catalysis.
The research aims to expand the synthetic chemist's toolbox by providing a versatile and readily functionalizable building block for the construction of complex molecular architectures.
Detailed Research Findings
While specific research articles focusing solely on this compound are not prevalent in the public domain, its synthesis and reactivity can be confidently predicted based on well-established chemical principles and studies on analogous compounds.
Plausible Synthesis:
The most likely synthetic route to this compound is the acid-catalyzed acetalization of 2-bromo-4-ethylbenzaldehyde (B6359312) with ethylene glycol. This is a standard and high-yielding method for the formation of 1,3-dioxolanes from aldehydes. organic-chemistry.org The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
Hypothetical Spectroscopic Data:
The following table presents the expected spectroscopic data for this compound, based on the analysis of similar substituted aryl-dioxolane structures. This data is predictive and awaits experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.2 (m, 3H, Ar-H), 6.1 (s, 1H, O-CH-O), 4.1-3.9 (m, 4H, O-CH₂-CH₂-O), 2.7 (q, 2H, -CH₂-CH₃), 1.2 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145, 138, 132, 129, 127, 122 (Ar-C), 102 (O-CH-O), 65 (O-CH₂-CH₂-O), 28 (-CH₂-CH₃), 15 (-CH₂-CH₃) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Interactive Data Table
Click to view hypothetical spectroscopic data
| Data Type | Predicted Chemical Shifts / Values |
| ¹H NMR | Aromatic protons expected in the range of δ 7.2-7.6 ppm. The dioxolane methine proton should appear as a singlet around δ 6.1 ppm. The dioxolane methylene (B1212753) protons are expected as a multiplet between δ 3.9-4.1 ppm. The ethyl group should show a quartet around δ 2.7 ppm and a triplet around δ 1.2 ppm. |
| ¹³C NMR | Aromatic carbons are predicted to appear in the region of δ 122-145 ppm. The acetal carbon (O-CH-O) is expected around δ 102 ppm. The dioxolane methylene carbons should be in the region of δ 65 ppm. The ethyl group carbons are predicted around δ 28 and 15 ppm. |
| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-3-4-9(10(12)7-8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
UUPDULVSKDBNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2OCCO2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 2 2 Bromo 4 Ethylphenyl 1,3 Dioxolane
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane, the most logical disconnection involves breaking the two C-O bonds of the acetal (B89532) functional group. This is a standard disconnection for ethers and acetals. deanfrancispress.com
This retrosynthetic step, the reverse of an acetalization reaction, reveals two key precursors:
2-Bromo-4-ethylbenzaldehyde (B6359312): The aromatic aldehyde that provides the core structure.
Ethylene (B1197577) glycol (ethane-1,2-diol): The diol required to form the five-membered dioxolane ring.
This analysis simplifies the synthetic challenge into two main parts: the acquisition or synthesis of the substituted benzaldehyde (B42025) precursor and the subsequent protection of its aldehyde group via dioxolane formation.
Precursor Design and Selection Strategies
Following the retrosynthetic analysis, the next step is to secure the necessary precursors.
Ethylene Glycol: This is a bulk chemical that is commercially available in high purity and is used as a common reagent in organic synthesis.
2-Bromo-4-ethylbenzaldehyde: This substituted aromatic aldehyde is a more specialized precursor and typically requires a multi-step synthesis. A plausible synthetic route can be designed starting from the readily available ethylbenzene (B125841).
Friedel-Crafts Acylation: Ethylbenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-ethylacetophenone.
Aromatic Bromination: The resulting 4-ethylacetophenone can then be brominated. The acetyl group is a meta-director, and the ethyl group is an ortho-, para-director. The directing effects would lead to bromination at the position ortho to the ethyl group and meta to the acetyl group, yielding 2-bromo-4-ethylacetophenone.
Oxidation to Aldehyde: The methyl ketone can be converted to the corresponding aldehyde. This is a more complex transformation. A more direct route to the aldehyde might involve the formylation of 1-bromo-3-ethylbenzene. An alternative, documented approach for similar structures involves the metal-halogen exchange of a di-halogenated precursor followed by formylation. For instance, 4-bromo-2-ethyl-1-iodobenzene (B69907) can be treated with n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to yield 4-bromo-2-ethylbenzaldehyde. chemicalbook.com
Direct Dioxolane Ring Formation Approaches
The formation of the 1,3-dioxolane (B20135) ring is achieved through the acetalization of 2-bromo-4-ethylbenzaldehyde with ethylene glycol. This is a condensation reaction that produces water as a byproduct and is typically reversible. google.com To ensure a high yield of the product, the reaction equilibrium must be shifted towards the dioxolane. This is commonly achieved by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org
The general reaction is as follows: 2-bromo-4-ethylbenzaldehyde + ethylene glycol ⇌ this compound + H₂O
The acetalization reaction requires a catalyst to proceed at a reasonable rate. A variety of homogeneous and heterogeneous acid catalysts are effective for this transformation.
| Catalyst Type | Examples | Description |
| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | These are the most common catalysts for acetalization. They are effective and inexpensive, but require neutralization during workup. organic-chemistry.orggoogle.com |
| Homogeneous Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Scandium triflate (Sc(OTf)₃), Bismuth triflate (Bi(OTf)₃) | Lewis acids can catalyze the reaction, sometimes under milder conditions than Brønsted acids. organic-chemistry.orgacs.org |
| Heterogeneous Catalysts | Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites, Silica gel, Alumina, Sulfonic acid functionalized metal-organic frameworks (MOFs) | These solid acid catalysts offer significant advantages, including simplified product purification (catalyst is removed by filtration), potential for recycling, and reduced corrosiveness. researchgate.netresearchgate.netresearchgate.net |
The choice of catalyst depends on the substrate's sensitivity to strongly acidic conditions and the desired scale and purification method of the reaction.
Optimizing the reaction conditions is crucial for maximizing the yield of this compound. Key parameters include the choice of solvent, temperature, and method of water removal.
Solvent: Solvents such as benzene (B151609), toluene, or xylene are frequently used because they form an azeotrope with water. google.comgoogle.com This allows for the continuous removal of water using a Dean-Stark apparatus, which effectively drives the reaction equilibrium toward the product side. organic-chemistry.org Dichloromethane can also be used, but water removal is often accomplished with a drying agent.
Water Removal: The azeotropic removal of water is the most common and efficient method. Alternatively, chemical water scavengers like triethyl orthoformate or the use of molecular sieves can be employed. organic-chemistry.org
Reactant Ratio: A slight excess of ethylene glycol may be used to shift the equilibrium, although this can complicate purification.
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to facilitate the azeotropic removal of water. organic-chemistry.org
Table of Key Optimization Parameters
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Catalyst Loading | Catalytic amounts (e.g., 0.1-5 mol%) | To increase the rate of reaction. |
| Solvent | Toluene, Xylene | Forms an azeotrope with water for removal. |
| Temperature | Reflux | To facilitate azeotropic distillation. |
| Water Removal | Dean-Stark Apparatus | To shift the reaction equilibrium towards products. |
While this compound is an achiral molecule, the principles of dioxolane synthesis are fundamental to stereochemical control in asymmetric synthesis. When a prochiral or racemic carbonyl compound reacts with a chiral, non-racemic diol, diastereomeric dioxolanes are formed.
Use of Chiral Diols: The most common strategy involves using enantiomerically pure C₂-symmetric diols, such as (2R,3R)-butane-2,3-diol or derivatives of tartaric acid. The reaction of such a diol with a prochiral ketone results in the formation of diastereomeric ketals, often with high diastereoselectivity. This selectivity arises from the steric and electronic interactions in the transition state leading to the cyclic acetal. acs.org
Kinetic Resolution: If a racemic aldehyde or ketone is reacted with a chiral diol, two diastereomeric dioxolanes can be formed, potentially at different rates. This allows for the kinetic resolution of the starting carbonyl compound. These diastereomers can then be separated by standard techniques like chromatography.
Chirality Transfer: The stereochemistry of the diol dictates the stereochemical outcome of the reaction. The formation of the five-membered dioxolane ring proceeds through a transition state where the substituents of both the carbonyl compound and the diol seek to minimize steric hindrance, leading to a preferred diastereomer. acs.orgresearchgate.net Subsequent cleavage of the chiral auxiliary (the diol) can yield an enantiomerically enriched product that was originally the carbonyl compound.
Functional Group Interconversions on the Aryl Moiety
The 1,3-dioxolane group is a robust protecting group for the aldehyde functionality, stable to bases, organometallic reagents, and many reducing and oxidizing agents. This stability allows for a wide range of chemical transformations to be performed on the aryl ring of this compound. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Potential Transformations of the Aryl Bromide:
| Reaction Type | Reagents | Product Type | Description |
| Suzuki Coupling | Arylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compound | Forms a new C-C bond, connecting the aryl ring to another aromatic or vinyl group. |
| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Aryl-R compound | A versatile C-C bond-forming reaction tolerant of many functional groups. |
| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-alkene | Forms a bond between the aromatic ring and an alkene. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne | Creates a C-C bond between the aryl ring and an alkyne. |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Aryl-amine | Forms a C-N bond, converting the aryl bromide to an arylamine. |
| Grignard Formation | Magnesium (Mg) metal | Aryl-MgBr | Creates a highly nucleophilic Grignard reagent, which can react with various electrophiles (e.g., CO₂, aldehydes, ketones). |
| Lithiation | n-Butyllithium (n-BuLi) | Aryl-Li | Forms an organolithium reagent, which can be used for subsequent reactions with electrophiles. |
After performing the desired transformation on the aryl ring, the aldehyde can be deprotected by treating the dioxolane with aqueous acid, which hydrolyzes the acetal and regenerates the carbonyl group. This protecting group strategy provides a powerful tool for the synthesis of complex substituted benzaldehydes.
Introduction of Bromine Substituents on Aryl Rings
The introduction of a bromine atom onto an aryl ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. libretexts.org For the synthesis of this compound, the bromination step is crucial and its efficiency depends on the directing effects of the substituents already present on the benzene ring.
Electrophilic Aromatic Bromination:
The direct bromination of an ethylbenzene precursor typically involves the reaction with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comunizin.org The catalyst polarizes the bromine molecule, increasing its electrophilicity and enabling it to attack the electron-rich aromatic ring. libretexts.org
The reaction proceeds through a two-step mechanism:
Formation of the Sigma Complex: The electrophile (Br⁺) attacks the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org
Proton Elimination: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org
The ethyl group on the benzene ring is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This is due to the electron-donating nature of the ethyl group, which stabilizes the carbocation intermediate when substitution occurs at these positions. youtube.com Therefore, bromination of 4-ethylbenzaldehyde (B1584596) would be expected to yield a mixture of 2-bromo-4-ethylbenzaldehyde and 3-bromo-4-ethylbenzaldehyde. The relative yields of these isomers can be influenced by steric hindrance and reaction conditions.
| Reagent/Catalyst | Role in Reaction |
| Molecular Bromine (Br₂) | Source of the electrophilic bromine atom. |
| Iron(III) Bromide (FeBr₃) | Lewis acid catalyst that polarizes the Br-Br bond, generating a stronger electrophile. |
The bromine substituent itself can influence the optical properties of the resulting aryl compound. The p-π conjugation between the p-electrons of the bromine and the π-electrons of the aryl ring can lead to redshifts in the UV-visible absorption spectra and a lowering of the molecular orbital energy levels. researchgate.net
Alkylation Strategies for the Ethyl Group
The introduction of the ethyl group onto the aromatic ring is typically achieved through a Friedel-Crafts alkylation reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the aromatic compound with an alkyl halide (e.g., ethyl chloride or ethyl bromide) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). unizin.orgopenstax.org
Friedel-Crafts Alkylation Mechanism:
The Lewis acid catalyst assists in the formation of a carbocation electrophile from the alkyl halide. unizin.org This carbocation then attacks the aromatic ring in a similar fashion to the electrophilic bromination mechanism, followed by deprotonation to restore aromaticity.
One of the limitations of Friedel-Crafts alkylation is the possibility of polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. youtube.com Careful control of reaction conditions, such as temperature and reactant stoichiometry, is necessary to minimize this side reaction. Another consideration is the potential for carbocation rearrangements, although this is not a concern with the ethyl group.
| Alkylating Agent | Catalyst | Key Considerations |
| Ethyl Chloride (CH₃CH₂Cl) | Aluminum Chloride (AlCl₃) | Potential for polyalkylation. |
| Ethyl Bromide (CH₃CH₂Br) | Aluminum Chloride (AlCl₃) | Reaction conditions must be controlled to favor mono-alkylation. |
Green Chemistry Principles in Synthetic Route Design for Dioxolanes
The synthesis of dioxolanes, including this compound, can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. wisdomlib.org
The formation of the 1,3-dioxolane ring is an acetalization reaction, typically involving the condensation of an aldehyde or ketone with a 1,2-diol, such as ethylene glycol, in the presence of an acid catalyst. organic-chemistry.orgnih.govthieme-connect.de
Catalyst-Free or Heterogeneous Catalysis Approaches
Traditional homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) used in acetalization can lead to corrosion, difficult product purification, and environmental pollution. To address these issues, research has focused on catalyst-free methods and the use of heterogeneous catalysts.
Catalyst-Free Approaches: Some studies have shown that acetal exchange reactions can occur without a catalyst, particularly at elevated temperatures. researchgate.netacs.org Microwave irradiation has also been explored as a catalyst- and solvent-free method for achieving high yields of cyclic acetals. mdpi.com
Heterogeneous Catalysis: A wide range of solid acid catalysts have been investigated for dioxolane synthesis, offering advantages such as easier separation from the reaction mixture, reusability, and reduced environmental impact. These include:
Zeolites: Microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts. google.com
Ion-exchange resins: Polymeric materials with acidic functional groups. mdpi.com
Clays: Materials like montmorillonite (B579905) K10 have been used as catalysts for the synthesis of 1,3-dioxolanes. nih.gov
Heteropoly acids: A class of complex proton acids that can be supported on various materials.
| Catalyst Type | Examples | Advantages |
| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | Effective for acetalization. mdpi.com |
| Heterogeneous Acid | Zeolites, Ion-exchange resins (e.g., Amberlyst-15), Montmorillonite K10 | Reusable, easy to separate, environmentally benign. nih.govmdpi.com |
| Photocatalyst | Eosin Y | Enables reaction under mild, visible light conditions. organic-chemistry.org |
Solvent Minimization and Environmentally Benign Media
Solvents contribute significantly to the environmental impact of chemical processes. rsc.org Therefore, minimizing or replacing hazardous organic solvents is a key aspect of green chemistry.
Solvent-Free Synthesis: Conducting reactions without a solvent can reduce pollution, lower costs, and simplify processing. cmu.edu In many cases, solid-state reactions or reactions using one of the liquid reactants as the solvent are feasible. cmu.eduresearchgate.netmdpi.com
Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives is preferred. nih.gov For dioxolane synthesis and related reactions, several bio-based and less hazardous solvents have been investigated:
1,3-Dioxolane itself: Can be used as a green solvent in various applications. youtube.comresearchgate.net
Cyclopentyl methyl ether (CPME): A potentially bio-based solvent. nih.govd-nb.info
γ-Valerolactone (GVL): A well-established bio-based alternative to conventional polar aprotic solvents. rsc.orgrsc.org
The choice of solvent can significantly impact reaction efficiency and product isolation. The ideal green solvent should be non-toxic, derived from renewable resources, biodegradable, and easily recyclable. rsc.org
Scalability Considerations for Laboratory and Pilot-Scale Synthesis
Scaling up a synthetic process from the laboratory to a pilot or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Key Scalability Factors:
Reaction Kinetics and Thermodynamics: Heat and mass transfer become more critical on a larger scale. Exothermic reactions require efficient cooling systems to prevent thermal runaways.
Reagent and Catalyst Selection: The cost and availability of starting materials and catalysts are major considerations for large-scale production. The use of robust and recyclable heterogeneous catalysts is often preferred. google.com
Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with flammable solvents, corrosive reagents, and high-pressure reactions.
Product Isolation and Purification: The methods used for product isolation in the lab (e.g., chromatography) may not be practical or economical on a large scale. Alternative methods like distillation, crystallization, and extraction need to be developed and optimized.
Waste Management: The environmental impact of waste streams must be minimized. This includes recycling solvents and catalysts and treating aqueous waste to remove hazardous materials.
For the synthesis of this compound, a scalable process would likely favor a continuous flow setup over a batch process, as this can offer better control over reaction parameters and improve safety. The choice of a heterogeneous catalyst for the acetalization step would simplify product purification and allow for catalyst recycling, contributing to a more sustainable and economical process.
Mechanistic Investigations and Reactivity Studies of 2 2 Bromo 4 Ethylphenyl 1,3 Dioxolane
Reactivity Profile of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane group serves as a cyclic acetal (B89532), a common protecting group for aldehydes and ketones in organic synthesis. organic-chemistry.org Its reactivity is primarily characterized by its cleavage under specific acidic or reductive conditions and its stability across a range of other chemical environments.
Acid-Catalyzed Cleavage Mechanisms and Ring-Opening
The 1,3-dioxolane ring is susceptible to cleavage under acidic conditions, a reaction that regenerates the original carbonyl compound and the diol. organic-chemistry.org The process is a hydrolysis reaction that is catalyzed by both Brønsted and Lewis acids. organic-chemistry.orgthieme-connect.de
The mechanism for acid-catalyzed hydrolysis involves the following key steps:
Protonation : One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, increasing the electrophilicity of the adjacent carbon atom.
Ring-Opening : The protonated intermediate undergoes ring-opening to form a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.
Nucleophilic Attack : A water molecule attacks the carbocation.
Deprotonation and Elimination : Subsequent deprotonation and elimination of ethylene (B1197577) glycol regenerate the carbonyl group, in this case, 2-bromo-4-ethylbenzaldehyde (B6359312).
This deprotection can be achieved using various acidic conditions, from aqueous mineral acids to milder catalysts like cerium(III) triflate or protic ionic liquids in aqueous media. researchgate.netresearchgate.net The reaction is typically reversible, and driving it towards completion often involves using a large excess of water. organic-chemistry.org
Reductive Cleavage of Dioxolanes
While stable to many reducing agents, the 1,3-dioxolane ring can be cleaved reductively in the presence of a Lewis acid. A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) combined with aluminum chloride (AlCl₃). cdnsciencepub.com This reaction does not regenerate the aldehyde but instead produces a hydroxy ether.
The mechanism is believed to proceed via the formation of an oxocarbonium ion, similar to the initial step in acid-catalyzed hydrolysis. cdnsciencepub.com
Lewis Acid Coordination : The Lewis acid (e.g., AlCl₃) coordinates to one of the oxygen atoms of the dioxolane ring.
Ring-Opening : This coordination facilitates the cleavage of a carbon-oxygen bond, forming an intermediate oxocarbenium ion.
Hydride Attack : A hydride ion (H⁻) from LiAlH₄ then attacks the carbocation, leading to the final hydroxy ether product.
Studies have shown that 1,3-dioxolanes (five-membered rings) undergo this reductive cleavage faster than the corresponding 1,3-dioxanes (six-membered rings), a difference attributed to the greater ease of forming the planar oxocarbonium ion intermediate from the dioxolane ring. cdnsciencepub.comcdnsciencepub.com
Stability under Diverse Reaction Conditions
A key feature of the 1,3-dioxolane group is its stability under a wide range of non-acidic conditions. It is generally resistant to attack by bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.orgthieme-connect.de This stability is the primary reason for its widespread use as a protecting group for carbonyls. For 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane, this means that chemical transformations can be selectively performed at the aryl bromide position while the aldehyde functionality remains masked and unreactive. The dioxolane group can withstand the conditions required for organometallic reactions, such as the metal-catalyzed cross-coupling reactions discussed below. organic-chemistry.org
Reactivity of the Aryl Bromide Moiety
The aryl bromide portion of this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
Transition-metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures. thieme-connect.comthermofisher.com The carbon-bromine bond in this compound can be readily activated by palladium or other transition metal catalysts to participate in these transformations.
Suzuki-Miyaura Reaction : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is highly valued for its mild conditions and the low toxicity of its boron-containing reagents and byproducts. nih.gov The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org
Stille Reaction : The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent, also catalyzed by palladium. wikipedia.org A significant advantage of Stille coupling is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. libretexts.orgthermofisher.com The mechanism is similar to the Suzuki reaction, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Negishi Reaction : In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide, catalyzed by a palladium or nickel complex. mit.edunih.govacs.org Organozinc reagents are generally more reactive than their boron or tin counterparts, which can allow for reactions to occur under milder conditions or with less reactive substrates. organic-chemistry.org This method is known for its broad substrate scope and high efficiency. mit.edunih.gov
The following table summarizes the key components and general products for these reactions starting from this compound.
| Reaction Name | Coupling Partner | Typical Catalyst | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd(0) complex + Base | 2-(2-R-4-ethylphenyl)-1,3-dioxolane |
| Stille | Organostannane (R-SnR'₃) | Pd(0) complex | 2-(2-R-4-ethylphenyl)-1,3-dioxolane |
| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) complex | 2-(2-R-4-ethylphenyl)-1,3-dioxolane |
Nucleophilic Aromatic Substitution Pathways (General Considerations)
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, NAS typically requires specific conditions. libretexts.org For an aryl halide like this compound, this reaction is generally unfavorable under standard conditions.
There are two primary mechanisms for NAS:
Addition-Elimination Mechanism : This pathway requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlumenlearning.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. lumenlearning.comlibretexts.org Since this compound lacks such activating groups, this mechanism is not a viable pathway under normal conditions. libretexts.org
Elimination-Addition (Benzyne) Mechanism : This mechanism can occur in the absence of activating groups but requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) and high temperatures. youtube.com The base abstracts a proton from the carbon adjacent to the one bearing the halogen, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then attacks the benzyne, followed by protonation, to yield the substituted product. This pathway is non-selective and can lead to a mixture of isomers if the ortho positions are not identical. youtube.com While mechanistically possible, it requires harsh conditions that might not be compatible with the dioxolane group.
Metal-Halogen Exchange Reactions and Lithiation
Metal-halogen exchange is a pivotal organometallic reaction that transforms an organic halide into an organometallic compound, most commonly an organolithium reagent. wikipedia.org In the context of this compound, the carbon-bromine bond on the aromatic ring is the reactive site for this transformation. This reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu
The most common reagents for this purpose are alkyllithiums, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds via a nucleophilic attack of the alkyl group from the organolithium reagent on the bromine atom of the aryl bromide. This process is generally very rapid and efficient, especially for aryl bromides. wikipedia.org The exchange rate typically follows the trend I > Br > Cl, making aryl bromides excellent substrates for this reaction. wikipedia.org
The lithiation of this compound would yield the highly reactive intermediate, [2-(1,3-dioxolan-2-yl)-5-ethylphenyl]lithium. This lithiated species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively, while quenching with carbon dioxide would produce a carboxylic acid. growingscience.comresearchgate.net
The dioxolane group itself can influence the reactivity. While the primary mode of reaction for this substrate is the bromine-lithium exchange, it is worth noting that dioxolane moieties can also act as ortho-directing groups in deprotonation reactions (lithiation) on an aromatic ring that does not bear a halogen. researchgate.net However, the kinetic preference for the metal-halogen exchange at the bromine-substituted position makes it the predominant pathway in this specific molecule. wikipedia.org Studies on related bromo-substituted heterocyclic systems have shown that reagents like lithium diisopropylamide (LDA) can effect lithiation at other positions, but alkyllithiums like t-BuLi favor the Br/Li exchange. growingscience.comresearchgate.net
| Reagent | Typical Conditions | Product | Application Example |
| n-Butyllithium (n-BuLi) | THF, -78 °C | Aryllithium | Formation of C-C bonds with carbonyls |
| tert-Butyllithium (t-BuLi) | THF, -78 °C | Aryllithium | Generally faster exchange than n-BuLi |
| Isopropylmagnesium chloride (i-PrMgCl) | THF, 0 °C to rt | Aryl Grignard | Tolerates more functional groups |
| i-PrMgCl / n-BuLi | THF, 0 °C to -20 °C | Aryllithium/Arylmagnesium | Used for substrates with acidic protons |
Influence of the Ethyl Group on Electronic and Steric Effects
The ethyl group at the C4 position (para to the dioxolane moiety) of the phenyl ring in this compound exerts both electronic and steric influences on the molecule's reactivity.
Electronic Effects: The ethyl group is an alkyl substituent and is generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring. This heightened electron density can influence the rate and regioselectivity of electrophilic aromatic substitution reactions, although the primary reactivity pattern for this molecule is dictated by the bromine atom and the dioxolane group. In the context of metal-halogen exchange, the increased electron density on the ring could slightly modulate the reactivity of the C-Br bond, though the exchange reaction is primarily driven by the stability of the resulting carbanion and the strength of the organolithium reagent. wikipedia.org
| Substituent | Hammett Constant (σₚ) | Nature | Electronic Effect |
| -H | 0.00 | Neutral | Reference |
| -CH₃ | -0.17 | Alkyl | Weakly Electron-Donating |
| -CH₂CH₃ (Ethyl) | -0.15 | Alkyl | Weakly Electron-Donating |
| -Br | +0.23 | Halogen | Weakly Electron-Withdrawing |
| -OCH₃ | -0.27 | Alkoxy | Strongly Electron-Donating |
| -NO₂ | +0.78 | Nitro | Strongly Electron-Withdrawing |
Reaction Kinetics and Thermodynamic Analysis of Key Transformations
Detailed kinetic and thermodynamic data specifically for transformations of this compound are not extensively available in peer-reviewed literature. However, the general principles governing its key reactions, particularly lithium-halogen exchange, are well-established.
Reaction Kinetics: Lithium-halogen exchange is known to be an extremely fast reaction, often occurring within seconds or minutes even at very low temperatures (-78 °C or lower). wikipedia.org It is a kinetically controlled process, meaning the product distribution is determined by the relative rates of competing reaction pathways rather than their thermodynamic stability. The rate of exchange is primarily influenced by the stability of the carbanion character in the organolithium reagent and the nature of the halogen, following the order I > Br > Cl. wikipedia.org For aryl bromides like this compound, the exchange with reagents like n-BuLi or t-BuLi is expected to be highly favorable and rapid. Kinetic studies on the thermal decomposition of simpler dioxolanes have been conducted, but these gas-phase, high-temperature reactions are not representative of the solution-phase transformations typically employed for this compound. researchgate.net
| Reaction Type | Typical Reagent | Temperature (°C) | General Rate | Kinetic/Thermodynamic Control |
| Li-Br Exchange | n-BuLi, t-BuLi | -100 to -78 | Very Fast | Kinetically Controlled |
| Directed ortho-Metalation | LDA, s-BuLi | -78 to 0 | Fast | Kinetically Controlled |
| Acetal Hydrolysis | H₃O⁺ | 25 to 100 | Moderate to Slow | Thermodynamically Controlled |
| Lewis Acid Isomerization | TiCl₄ | -78 | Fast | Kinetically Controlled |
Proposed Reaction Mechanisms for Novel Transformations Involving Aryl-Dioxolane Systems
The aryl-dioxolane motif present in this compound allows for a variety of transformations, with mechanisms often involving organometallic intermediates or Lewis acid catalysis.
Mechanism of Lithium-Halogen Exchange: The most accepted mechanism for the lithium-halogen exchange reaction involves the formation of an "ate" complex.
Complex Formation: The organolithium reagent (R-Li), which often exists as an aggregate, coordinates to the bromine atom of the aryl bromide (Ar-Br).
Ate-Complex Intermediate: A transient, hypervalent "ate" complex ([Ar-Br-R]⁻ Li⁺) is formed. In this intermediate, the bromine atom is simultaneously bonded to the aryl ring and the alkyl group from the organolithium.
Exchange and Product Formation: This complex rapidly collapses, expelling the more stable alkyl bromide (R-Br) and forming the new aryllithium product (Ar-Li). The entire process is concerted and very fast. wikipedia.org
Once formed, the [2-(1,3-dioxolan-2-yl)-5-ethylphenyl]lithium intermediate can engage in various subsequent reactions. For example, in a Parham cyclization, if a suitable electrophilic side chain were present on the molecule, the newly formed carbanion would perform an intramolecular nucleophilic attack to form a new ring system. wikipedia.org
Mechanism of Lewis Acid-Catalyzed Transformations: Aryl-dioxolanes can undergo transformations promoted by Lewis acids, such as titanium tetrachloride (TiCl₄). These reactions typically proceed through an oxocarbenium ion intermediate.
Lewis Acid Coordination: The Lewis acid (e.g., TiCl₄) coordinates to one of the oxygen atoms of the dioxolane ring.
Ring Opening: This coordination weakens the C-O bond, leading to the opening of the dioxolane ring to form a stabilized oxocarbenium ion.
Intramolecular Cyclization/Rearrangement: The electron-rich aryl ring can then act as a nucleophile, attacking the oxocarbenium ion in an intramolecular fashion. This can lead to the formation of new ring systems, such as benzopyrans. researchgate.net The electronic nature of substituents on the aryl ring plays a crucial role in directing the outcome of these rearrangements. researchgate.net The ethyl group on the target molecule, being electron-donating, would activate the ring towards such an intramolecular electrophilic attack.
Computational Chemistry and Theoretical Modeling of 2 2 Bromo 4 Ethylphenyl 1,3 Dioxolane
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane, offering a detailed picture of its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The energy and distribution of these orbitals are crucial for understanding a molecule's behavior as an electrophile or nucleophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the dioxolane moiety, which possess lone pairs of electrons. The ethyl group acts as a weak electron-donating group, further increasing the electron density of the phenyl ring. The LUMO, conversely, is likely centered on the antibonding orbitals of the carbon-bromine bond and the phenyl ring. worktribe.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties
| Property | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | High | Indicates susceptibility to electrophilic attack. |
| HOMO Location | Phenyl ring, Dioxolane Oxygen Atoms | Electron-rich regions, likely sites for oxidation. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| LUMO Location | C-Br bond, Phenyl ring | Electron-deficient regions, sites for reduction or nucleophilic substitution. |
| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). youtube.com
In the MEP map of this compound, the most negative potential (typically colored red) is anticipated around the two oxygen atoms of the dioxolane ring due to their high electronegativity and lone pairs of electrons. researchgate.net The bromine atom would also contribute to a region of negative potential. Regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those on the dioxolane ring. youtube.com This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes of Substituted Dioxolanes
The 1,3-dioxolane (B20135) ring is not planar and exists in a state of dynamic equilibrium between various conformers. acs.orgacs.org The most common conformations are the "envelope" and "half-chair" forms. acs.org The presence of bulky substituents, such as the 2-bromo-4-ethylphenyl group, significantly influences the conformational preferences and the energy landscape of the molecule. fiveable.me
Computational methods can be used to calculate the potential energy surface of the molecule, identifying the most stable conformers (global and local minima) and the energy barriers between them. For this compound, the orientation of the large phenyl group (axial vs. equatorial-like positions) relative to the dioxolane ring is a key determinant of conformational stability. Steric hindrance between the substituent and the hydrogen atoms on the dioxolane ring generally favors conformations where the bulky group occupies a pseudo-equatorial position to minimize van der Waals repulsions. fiveable.me
Table 2: Theoretical Conformational Energy Data for Substituted Dioxolanes
| Conformer | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Pseudo-Equatorial Phenyl | 0.00 (Global Minimum) | Bulky group is positioned away from the ring, minimizing steric strain. |
| Pseudo-Axial Phenyl | > 2.00 | Significant steric clash between the phenyl group and axial hydrogens of the dioxolane ring. |
| Envelope Conformation | Low | One atom is out of the plane of the other four. |
| Half-Chair Conformation | Low | Two atoms are displaced on opposite sides of the plane formed by the other three. |
Molecular Dynamics Simulations for Solvent Interactions and Stability
Simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) can be performed to analyze the formation of solvent shells around the molecule. The polar dioxolane and bromo-phenyl moieties are expected to interact favorably with polar solvents through dipole-dipole interactions. MD simulations can also be used to assess the conformational flexibility of the molecule in solution and to calculate thermodynamic properties such as the free energy of solvation. mdpi.com
Reaction Pathway Elucidation through Transition State Modeling
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. mit.edu Computational modeling is an essential tool for locating and characterizing these fleeting structures, which are often impossible to observe experimentally. mit.eduiitb.ac.in
For reactions involving this compound, such as its acid-catalyzed hydrolysis back to 2-bromo-4-ethylbenzaldehyde (B6359312) and ethylene (B1197577) glycol, transition state modeling can elucidate the step-by-step mechanism. Using quantum chemical methods, researchers can calculate the geometry and energy of the transition states for key steps like protonation of a dioxolane oxygen, ring-opening to form a carbocation intermediate, and nucleophilic attack by water. iitb.ac.in The calculated activation energies (the energy difference between the reactants and the transition state) determine the reaction rate and help predict which reaction pathways are most favorable. youtube.com
Prediction of Spectroscopic Parameters and Molecular Geometries
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. longdom.org For this compound, DFT calculations can predict parameters that correlate well with experimental data from NMR, IR, and Raman spectroscopy. researchgate.net
Molecular Geometry: The optimized molecular geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the assignment of experimental spectra. longdom.org
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of IR and Raman spectra. These theoretical spectra can be compared with experimental ones to identify characteristic vibrational modes, such as C-H, C-O, C-Br, and aromatic C=C stretching and bending frequencies. researchgate.net
Table 3: Predicted Molecular and Spectroscopic Parameters
| Parameter Type | Predicted Feature | Corresponding Technique |
|---|---|---|
| Bond Lengths | C-Br: ~1.90 Å; C-O: ~1.43 Å | X-ray Crystallography |
| Bond Angles | O-C-O in dioxolane: ~107° | X-ray Crystallography |
| ¹H NMR | Aromatic Protons: 7.0-7.8 ppm; Dioxolane Protons: 3.9-4.2 ppm | NMR Spectroscopy |
| ¹³C NMR | Aromatic Carbons: 120-140 ppm; Dioxolane Carbons: ~65 ppm | NMR Spectroscopy |
| IR Frequencies | C-O stretch: 1050-1150 cm⁻¹; Aromatic C=C stretch: 1450-1600 cm⁻¹ | IR Spectroscopy |
Structure-Reactivity Relationship Predictions and Design Principles
The prediction of chemical reactivity and the formulation of design principles for novel molecules like this compound are significantly enhanced by computational chemistry and theoretical modeling. While specific experimental or computational studies on this exact compound are not available in current literature, its structure-reactivity relationships can be predicted by applying established principles of quantum chemistry and quantitative structure-activity relationship (QSAR) models to its distinct structural components: the substituted phenyl ring and the dioxolane moiety. These predictions are based on analogous studies of substituted benzene (B151609) derivatives and other 2-aryl-1,3-dioxolanes. unipi.itnih.govresearchgate.netnih.gov
At the core of these predictions is the understanding that a molecule's reactivity is governed by its electronic and steric properties. For this compound, this involves analyzing the interplay between the electron-withdrawing inductive effect and electron-donating resonance effect of the bromine atom, the electron-donating hyperconjugation effect of the ethyl group, and the steric hindrance introduced by these substituents on the phenyl ring. nih.govlumenlearning.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these effects. dntb.gov.uanih.govacs.org
The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is modulated by the electronic properties of the bromo and ethyl substituents. The ethyl group at the para-position is an activating group, meaning it increases the nucleophilicity of the benzene ring and directs incoming electrophiles to the ortho and para positions relative to itself. lumenlearning.com Conversely, the bromine atom at the ortho-position is a deactivating group due to its strong electron-withdrawing inductive effect, yet it is also an ortho-, para-director because of the resonance participation of its lone pair electrons. lumenlearning.comresearchgate.net
Computational models can predict the outcome of these competing effects. DFT calculations can be used to generate electron density maps and calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial indicators of reactivity. nih.govrsc.org A higher energy HOMO (Highest Occupied Molecular Orbital) suggests a greater willingness to donate electrons, indicating higher reactivity towards electrophiles. The calculated local ionization energy surfaces can also reveal the most nucleophilic sites on the aromatic ring, providing a reliable model for predicting regioselectivity. ed.ac.uk
The 1,3-dioxolane ring primarily serves as a protecting group for a carbonyl functional group and is generally stable under neutral and basic conditions. organic-chemistry.org Its influence on the reactivity of the phenyl ring is mainly steric and, to a lesser extent, electronic. The dioxolane group itself is not conjugated with the aromatic ring, so its electronic influence is primarily inductive. Computationally, its effect would be captured by analyzing the charge distribution on the phenyl ring and the steric hindrance it imposes on the adjacent ortho-bromo substituent. This steric crowding can influence the preferred conformation of the molecule and the accessibility of reactive sites on the phenyl ring.
For a systematic prediction of reactivity or biological activity, QSAR models are invaluable. These models establish a mathematical relationship between a molecule's structural properties (descriptors) and its observed activity. unipi.itnih.govmtak.hu For this compound, a hypothetical QSAR study would involve calculating a variety of molecular descriptors.
These descriptors can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies, and polarizability. These describe the electronic environment of the molecule. nih.gov
Steric: Molecular volume, surface area, and specific substituent parameters (e.g., Taft steric parameters). These quantify the size and shape of the molecule.
Topological: Indices that describe the connectivity of atoms within the molecule, such as the Balaban index or Randic connectivity index. semanticscholar.org
Hydrophobic: The partition coefficient (logP), which measures the molecule's lipophilicity.
By generating a series of virtual analogs of this compound with different substituents and calculating these descriptors, a predictive model could be built.
Below are illustrative tables of the types of data that would be generated in a computational study to build a QSAR model.
Table 1: Illustrative Electronic and Steric Descriptors for a Hypothetical Analog Series This table presents hypothetical data for illustrative purposes to demonstrate the types of descriptors used in QSAR studies. The values are not based on actual computations for these specific molecules.
| Compound | Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |
| Analog 1 (Parent) | H | -6.5 | -1.2 | 2.1 | 220 |
| This compound | Br | -6.7 | -1.5 | 2.5 | 235 |
| Analog 3 | Cl | -6.6 | -1.4 | 2.4 | 230 |
| Analog 4 | NO₂ | -7.2 | -2.1 | 4.5 | 240 |
| Analog 5 | OCH₃ | -6.2 | -1.0 | 2.8 | 245 |
Table 2: Illustrative Topological and Hydrophobic Descriptors for a Hypothetical Analog Series This table presents hypothetical data for illustrative purposes to demonstrate the types of descriptors used in QSAR studies. The values are not based on actual computations for these specific molecules.
| Compound | Substituent (X) | Randic Index | Balaban Index | LogP |
| Analog 1 (Parent) | H | 4.1 | 2.5 | 3.0 |
| This compound | Br | 4.5 | 2.8 | 3.8 |
| Analog 3 | Cl | 4.4 | 2.7 | 3.6 |
| Analog 4 | NO₂ | 4.8 | 3.0 | 2.9 |
| Analog 5 | OCH₃ | 4.7 | 2.9 | 3.2 |
Based on these theoretical considerations, several design principles for modifying the reactivity of this compound can be proposed:
Tuning Electronic Properties: To enhance reactivity towards electrophiles, the bromine atom could be replaced with a stronger electron-donating group (e.g., methoxy), or another activating group could be added to the ring. To decrease reactivity, a strong electron-withdrawing group (e.g., a nitro group) could be introduced. lumenlearning.comrsc.org
Modulating Steric Hindrance: Altering the size of the substituent at the 4-position (e.g., replacing ethyl with methyl or tert-butyl) would change the steric environment around the dioxolane ring and the ortho-bromo substituent, potentially influencing reaction rates and conformational preferences.
Altering the Dioxolane Ring: While the dioxolane ring is generally stable, modifications such as substitution on the ring itself could fine-tune solubility and steric properties without directly altering the electronics of the aromatic system. nih.gov
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 2 Bromo 4 Ethylphenyl 1,3 Dioxolane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane. It provides precise information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons on the aromatic ring, the ethyl group, and the dioxolane ring. The aromatic protons would appear as a set of multiplets, with their chemical shifts and coupling patterns dictated by the substitution pattern. The ethyl group would show a characteristic quartet and triplet, while the dioxolane protons would likely present as a complex multiplet.
Similarly, ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the phenyl ring, the ethyl group, and the dioxolane moiety, including the acetal (B89532) carbon. beilstein-journals.org
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the compound, based on established values for similar structural motifs.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.20 - 7.60 | 125.0 - 135.0 |
| Dioxolane CH | ~5.80 | ~103.0 (Acetal C) |
| Dioxolane CH₂ | 3.90 - 4.20 | ~65.0 |
| Ethyl CH₂ | ~2.65 | ~28.0 |
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To unambiguously assign the NMR signals and confirm the connectivity of the atoms, multi-dimensional NMR techniques are employed. science.govyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~2.65 ppm would correlate with the carbon signal at ~28.0 ppm, confirming the assignment of the ethyl CH₂ group.
Solid-State NMR Applications
While solution-state NMR is most common for small organic molecules, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid form. researchgate.neteuropeanpharmaceuticalreview.comnih.gov ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. semanticscholar.org The technique can provide information on molecular packing, conformation, and dynamics in the solid state. europeanpharmaceuticalreview.comresearchgate.net For this compound, ssNMR could be used to characterize its solid form, which is important for material science and pharmaceutical applications where physical properties are critical. europeanpharmaceuticalreview.com
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two m/z units. docbrown.info
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. measurlabs.comyoutube.com This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₃BrO₂), HRMS would be used to confirm this exact elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. chemrxiv.org This technique is instrumental in elucidating the structure of a molecule by examining its fragmentation pathways.
For this compound, the molecular ion would be expected to fragment in predictable ways. Common fragmentation pathways could include the loss of the dioxolane ring or parts of it, cleavage of the ethyl group, and loss of the bromine atom. The resulting fragment ions provide a fingerprint that helps to confirm the proposed structure.
Plausible Mass Fragmentation Data
| m/z Value | Possible Fragment Identity |
|---|---|
| 256/258 | [M]⁺, Molecular ion |
| 183/185 | [M - C₂H₄O - H]⁺ |
| 171/173 | [M - C₂H₅]⁺, Loss of ethyl group |
| 177 | [M - Br]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. docbrown.info
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic groups (ethyl and dioxolane). Strong absorptions corresponding to the C-O stretching of the acetal group would also be prominent. researchgate.net The presence of the substituted benzene (B151609) ring would be indicated by bands in the aromatic region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The aromatic ring vibrations often give strong signals in the Raman spectrum. chemicalbook.com The C-Br stretch, which can sometimes be weak in the IR spectrum, may also be observable.
Characteristic Vibrational Spectroscopy Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1250-1000 | C-O Stretch (Acetal) |
Advanced IR Spectroscopy (e.g., ATR-IR, FT-IR)
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a cornerstone technique for the identification of functional groups within a molecule. d-nb.info Modern FT-IR, often coupled with Attenuated Total Reflectance (ATR) accessories, allows for rapid, non-destructive analysis of solid or liquid samples. The resulting spectrum is a unique molecular fingerprint corresponding to the absorption of infrared radiation, which excites molecular vibrations. d-nb.inforesearchgate.net
For this compound, the IR spectrum would be characterized by specific absorption bands indicative of its constituent parts. The C-O-C stretching vibrations of the dioxolane ring are expected to produce strong, characteristic bands. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group and the dioxolane ring would be observed just below 3000 cm⁻¹. The presence of the benzene ring would also be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Ethyl Group, Dioxolane Ring | 2980 - 2850 |
| C=C Stretch | Phenyl Ring | 1600 - 1450 |
| C-O-C Stretch | Dioxolane Ring | 1200 - 1000 |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to IR spectroscopy. researchgate.net It is a light-scattering technique that provides information on a molecule's vibrational modes. researchgate.net While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that vibrations from non-polar bonds, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.
In the analysis of this compound, Raman spectroscopy would be particularly effective for observing the C-C bond vibrations within the aromatic ring and the ethyl group. The symmetrical vibrations of the molecule would also be more prominent. The combination of FT-IR and FT-Raman spectra provides a more complete vibrational profile of the molecule, enhancing the confidence of structural identification and characterization. rasayanjournal.co.in
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. This technique can unambiguously establish the molecule's connectivity, bond lengths, bond angles, and conformation. For this compound, a single-crystal X-ray diffraction study would provide precise coordinates for each atom, including the bromine, carbon, and oxygen atoms.
This method is also crucial for determining the absolute stereochemistry in chiral molecules and for analyzing the packing of molecules within the crystal lattice. researchgate.net Analysis of the crystal packing can reveal intermolecular interactions such as van der Waals forces or π–π stacking, which influence the material's bulk properties. researchgate.netresearchgate.net While specific crystallographic data for the target compound is not publicly available, analysis of similar bromo-aromatic structures shows that such studies yield detailed information on cell parameters (a, b, c, α, β, γ), space group, and key bond distances and angles. researchgate.netnih.gov
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and analyzing for any potential isomers. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. unar.ac.id In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint. nist.gov
For this compound, GC-MS would be used to determine its purity by detecting and identifying any volatile impurities. The mass spectrum of the parent compound would be expected to show a prominent molecular ion peak, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the cleavage of the ethyl group or the opening of the dioxolane ring.
Table 2: Potential Mass Fragments in GC-MS Analysis of this compound
| Fragment | Description |
|---|---|
| [M]+• | Molecular Ion |
| [M-CH₂CH₃]+ | Loss of the ethyl group |
| [C₈H₇BrO]+• | Fragment from dioxolane ring cleavage |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. researchgate.net A reversed-phase HPLC method would be suitable for analyzing this compound. sielc.com
In this setup, the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). lcms.cz The use of advanced detectors enhances the analytical power. A Photodiode Array (PDA) detector can capture the UV-Vis spectrum of the eluting peak, confirming the identity of the compound by its chromophore (the bromo-phenyl group). Coupling HPLC with a mass spectrometer (LC-MS) provides definitive mass information for the parent compound and any impurities, aiding in their identification. nih.gov
Table 3: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detector | PDA (210-400 nm) or Mass Spectrometer |
| Column Temperature | 30 °C |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for comprehensive chemical analysis and impurity profiling. Techniques like GC-MS and LC-MS are prime examples. nih.gov They provide two-dimensional data, combining retention time from the chromatographic separation with spectral information (mass spectrum, UV-Vis) from the detector. nih.gov This dual information allows for the confident identification of not only the main compound but also trace-level impurities, by-products, or degradants that might be present in the sample of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Water |
| Benzene |
Applications of 2 2 Bromo 4 Ethylphenyl 1,3 Dioxolane in Organic Synthesis and Chemical Transformations
Role as a Versatile Synthetic Building Block and Intermediate
The strategic placement of the bromine atom and the dioxolane group on the ethylphenyl scaffold makes 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane a valuable intermediate. The bromo group provides a reactive handle for a multitude of transformations, including cross-coupling reactions and the generation of organometallic reagents. Concurrently, the 1,3-dioxolane (B20135) serves as a protecting group for a carbonyl functionality, specifically an aldehyde, which can be unveiled at a later synthetic stage. This dual functionality allows for sequential and controlled modifications of the molecule.
Precursor to Functionalized Aryl Derivatives (e.g., Ethers, Amines, Carboxylic Acids)
The presence of the aryl bromide is key to the role of this compound as a precursor to a range of functionalized aromatic compounds. Through various palladium-catalyzed cross-coupling reactions, the bromine atom can be substituted with a wide array of functional groups.
Ethers: In reactions analogous to the Buchwald-Hartwig amination, this compound can undergo coupling with alcohols or phenols to furnish the corresponding aryl ethers. This transformation is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.
Amines: The Buchwald-Hartwig amination allows for the formation of C-N bonds. By reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a base, a diverse range of N-aryl amines can be synthesized.
Carboxylic Acids: The bromo group can be converted to a carboxylic acid functionality through several methods. One common approach involves a metal-halogen exchange, for instance, through lithiation with an organolithium reagent, followed by quenching with carbon dioxide. growingscience.comresearchgate.net Alternatively, palladium-catalyzed carbonylation reactions can be employed.
These transformations are summarized in the following representative table:
| Starting Material | Reagent(s) | Product Type |
| This compound | R-OH, Pd catalyst, Base | Aryl Ether |
| This compound | R¹R²NH, Pd catalyst, Base | Aryl Amine |
| This compound | 1. n-BuLi 2. CO₂ | Carboxylic Acid |
Intermediate for Heterocyclic Synthesis
The functionalities present in this compound make it a potential precursor for the synthesis of various heterocyclic compounds. Following the transformation of the bromo group into other functionalities, or after deprotection of the dioxolane to reveal the aldehyde, intramolecular cyclization reactions can lead to the formation of fused ring systems. For instance, conversion of the bromo group to an amino or hydroxyl group could be followed by an acid-catalyzed cyclization with the deprotected aldehyde to form nitrogen or oxygen-containing heterocycles. While specific examples for this exact molecule are not prevalent, the strategy is a cornerstone in heterocyclic chemistry. amazonaws.comnovapublishers.com
Development of Novel Reagents and Catalysts (if applicable)
Currently, there is no widespread documentation of this compound being directly used in the development of novel reagents or catalysts. Its primary role remains that of a synthetic intermediate.
Its Utility in Complex Molecule Synthesis (e.g., as a masked carbonyl or source of aryl radical)
In the synthesis of complex organic molecules, protecting groups are essential for masking reactive functionalities while other parts of the molecule are being modified. The 1,3-dioxolane moiety in this compound serves as a robust protecting group for an aldehyde, effectively acting as a masked carbonyl . organic-chemistry.org This acetal (B89532) is stable under a variety of reaction conditions, including those involving organometallic reagents and basic media, which are often used to functionalize the aryl bromide. organic-chemistry.org The aldehyde can be readily regenerated when needed by treatment with aqueous acid. organic-chemistry.org
Furthermore, the aryl bromide functionality allows for the generation of an aryl radical . Modern methods, such as those employing photoredox catalysis, can induce the homolytic cleavage of the carbon-bromine bond to produce a highly reactive 2-(4-ethylphenyl)-1,3-dioxolane radical. nih.govrsc.orgresearchgate.net This radical species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are valuable in the construction of intricate molecular frameworks. nih.govrsc.orgresearchgate.net
Stereoselective Transformations Utilizing the Dioxolane Moiety (if applicable)
While the dioxolane moiety itself in this compound is achiral, related chiral dioxolanes are extensively used in stereoselective synthesis. If a chiral diol were used in the synthesis of the dioxolane, the resulting chiral acetal could potentially influence the stereochemical outcome of reactions at adjacent centers. However, there is currently a lack of specific research demonstrating such applications for this particular compound.
Contributions to Materials Science (e.g., as a monomer or building block for functional materials, excluding biological applications)
The structure of this compound suggests its potential as a monomer or a building block in the synthesis of functional materials. The aryl bromide group can participate in polymerization reactions, such as Suzuki or Stille cross-coupling, to form conjugated polymers. These types of polymers are of interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl group can enhance the solubility of the resulting polymers, which is a crucial factor for their processability. The dioxolane group could be retained in the polymer backbone or deprotected to introduce aldehyde functionalities for post-polymerization modification.
Future Research Directions and Outlook for 2 2 Bromo 4 Ethylphenyl 1,3 Dioxolane
Exploration of Undiscovered Reactivity Patterns and Selectivities
The unique arrangement of functional groups in 2-(2-bromo-4-ethylphenyl)-1,3-dioxolane presents a fertile ground for investigating novel reactivity and selectivity. The presence of both a carbon-bromine bond and a dioxolane acetal (B89532) allows for a diverse range of chemical transformations.
Future research will likely focus on the chemoselective functionalization of this molecule. The aryl bromide is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govrwth-aachen.desandiego.edu Investigating the selective coupling at the C-Br bond while preserving the dioxolane moiety is a key area of interest. Conversely, the dioxolane can be hydrolyzed under acidic conditions to unveil the aldehyde functionality, which can then participate in a plethora of reactions including Wittig olefination, aldol (B89426) condensation, and reductive amination.
A significant research direction will be the development of one-pot, sequential reactions that exploit both functionalities. For instance, a Suzuki coupling at the bromide position followed by an in-situ deprotection and subsequent reaction of the aldehyde could provide a rapid entry to complex molecular architectures. The interplay between the electronic effects of the ethyl group and the dioxolane substituent on the reactivity and regioselectivity of these transformations warrants detailed investigation.
| Reactivity Aspect | Potential Transformation | Research Focus |
| Aryl Bromide | Suzuki-Miyaura Coupling | Synthesis of biaryl compounds. |
| Heck Reaction | Formation of substituted styrenes. | |
| Sonogashira Coupling | Synthesis of aryl alkynes. | |
| Buchwald-Hartwig Amination | Formation of arylamines. | |
| Dioxolane (Acetal) | Acid-catalyzed Hydrolysis | Deprotection to reveal the aldehyde. |
| Combined Reactivity | Sequential Functionalization | Multi-step one-pot synthesis of complex molecules. |
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, and the production of this compound and its derivatives is no exception. Future research will be directed towards developing more environmentally benign and efficient synthetic methods.
The formation of the dioxolane ring, a classic protection strategy for aldehydes, is a key step. Traditional methods often employ stoichiometric acid catalysts and require the removal of water, generating waste. Research into heterogeneous catalysts, such as zeolites or solid-supported acids, could lead to more sustainable and recyclable catalytic systems for acetalization. ymerdigital.com Furthermore, solvent-free reaction conditions or the use of greener solvents are attractive alternatives to conventional organic solvents. rsc.orgrsc.org Photocatalytic methods for acetalization under neutral conditions are also emerging as a green alternative. rsc.org
In the context of functionalizing the aryl bromide, the development of catalyst systems with high turnover numbers and the use of more benign reaction media, such as water or bio-based solvents, will be crucial. rsc.org The concept of atom economy will drive the exploration of reactions that incorporate a majority of the atoms from the reactants into the final product, minimizing waste generation. jocpr.com
| Sustainability Aspect | Research Direction | Potential Benefits |
| Acetal Formation | Heterogeneous catalysis | Catalyst recyclability, reduced waste. |
| Solvent-free or green solvents | Minimized environmental impact. | |
| Photocatalytic methods | Mild and neutral reaction conditions. | |
| Aryl Bromide Functionalization | High-turnover catalysts | Reduced catalyst loading and cost. |
| Aqueous or bio-based media | Safer and more sustainable reaction conditions. | |
| Overall Process | High atom economy reactions | Maximized resource efficiency, minimized waste. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant leap towards enhanced efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities, particularly for highly exothermic or fast reactions. mdpi.comvapourtec.commdpi.com
The Suzuki-Miyaura coupling of aryl halides is a reaction that has been successfully implemented in flow reactors, often using packed-bed catalysts. vapourtec.comacsgcipr.org This approach allows for the efficient synthesis of biaryl derivatives of the target molecule. The integration of in-line purification techniques can further streamline the synthetic process.
Automated synthesis platforms, often coupled with computational tools for reaction planning, can accelerate the discovery of new derivatives and the optimization of reaction conditions. researchgate.netyoutube.com These systems can perform a large number of reactions in parallel, enabling the rapid generation of compound libraries for screening in drug discovery or materials science. The modular nature of this compound makes it an ideal candidate for such automated synthesis approaches, where the aryl bromide and the latent aldehyde can be systematically modified.
Advanced Materials Science Applications Based on Structure-Property Relationships
The unique electronic and structural features of this compound make it a promising building block for the synthesis of advanced materials. The aromatic core, when appropriately functionalized, can give rise to materials with interesting optical and electronic properties.
One potential application lies in the field of liquid crystals. mdpi.comunirioja.es The rigid phenyl ring provides a mesogenic core, and by introducing appropriate substituents through reactions at the bromine position, molecules with specific liquid crystalline phases could be designed. The dioxolane moiety could also influence the packing and phase behavior of these materials. rsc.org
Furthermore, the bromo-substituted aromatic ring is a common precursor in the synthesis of conjugated polymers and small molecules for organic electronics. Through cross-coupling reactions, extended π-conjugated systems can be constructed, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethyl and dioxolane substituents can be used to tune the solubility, morphology, and electronic properties of the resulting materials.
Theoretical Advancements in Predicting Its Chemical Behavior and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in understanding and predicting the behavior of this compound. nih.govmdpi.comnih.gov Theoretical studies can provide valuable insights into various aspects of its chemistry.
DFT calculations can be employed to elucidate the mechanisms of reactions involving this molecule, such as the oxidative addition of the aryl bromide to a metal catalyst in cross-coupling reactions. Understanding these mechanisms at a molecular level can aid in the design of more efficient catalysts and the optimization of reaction conditions.
Furthermore, computational methods can predict the electronic properties of the molecule and its derivatives, such as the HOMO-LUMO gap, which is crucial for designing materials for organic electronics. nih.gov Structure-property relationships can be established through systematic theoretical studies, guiding the synthesis of new materials with desired characteristics. The influence of the ethyl and dioxolane substituents on the electronic structure and reactivity of the aromatic ring can also be precisely modeled. nih.gov
Challenges and Opportunities in Aryl-Dioxolane Chemistry
The chemistry of aryl-dioxolanes, including this compound, presents both challenges and opportunities. A key challenge lies in achieving high selectivity in reactions when multiple reactive sites are present. uchicago.eduuchicago.edudoi.org For instance, developing reaction conditions that selectively target the C-Br bond without affecting the acetal, or vice versa, is crucial for controlled synthesis.
Another challenge is the potential for steric hindrance from the ortho-bromo and the dioxolane groups, which could impact the efficiency of certain reactions. Overcoming these steric challenges through the design of appropriate catalysts and reaction conditions will be an important area of research.
Despite these challenges, the opportunities offered by aryl-dioxolanes are vast. Their bifunctional nature makes them highly valuable as building blocks in organic synthesis, allowing for the rapid construction of molecular complexity. nih.gov The ability to unmask a reactive aldehyde from a stable acetal at a desired stage in a synthetic sequence provides a powerful tool for the synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net The exploration of the diverse reactivity of this class of compounds is expected to lead to the discovery of new synthetic methodologies and the development of novel functional molecules and materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acetal formation reactions, where 2-bromo-4-ethylphenol reacts with a diol (e.g., ethylene glycol) under acidic catalysis (e.g., p-toluenesulfonic acid). Key parameters include temperature (60–80°C), solvent choice (toluene or dichloromethane), and water removal via Dean-Stark trap to drive equilibrium . Yield optimization requires monitoring reaction progress via TLC or GC-MS.
Q. How can structural ambiguities in 1,3-dioxolane derivatives be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare H NMR signals for the dioxolane ring (δ 4.0–5.0 ppm for equatorial protons) and bromine-induced deshielding in the aromatic region (δ 7.0–8.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 285 for CHBrO) and fragmentation patterns (loss of Br or dioxolane ring cleavage) .
- X-ray Crystallography : Resolve stereoelectronic effects using single-crystal diffraction, as demonstrated for structurally similar bromophenyl-dioxolanes .
Q. What safety protocols are critical when handling brominated dioxolanes?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact, as brominated compounds are irritants .
- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-ethyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The ethyl group at the 4-position creates steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the bromine-substituted 2-position. Electronic effects (EDG from ethyl) reduce electrophilicity at the 4-position, favoring oxidative addition at Br . Validate using DFT calculations (e.g., HOMO-LUMO alignment) and competitive experiments with substituted analogs .
Q. What contradictions arise in NMR data interpretation for dioxolane derivatives, and how can they be mitigated?
- Methodological Answer :
- Contradiction : Overlapping signals for dioxolane protons and ethyl substituents in H NMR.
- Resolution : Use C NMR DEPT-135 to distinguish CH (ethyl) vs. CH (dioxolane) groups. Alternatively, employ 2D-COSY or HSQC for signal assignment .
Q. What strategies optimize catalytic deprotection of the 1,3-dioxolane moiety without degrading the bromophenyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
